PECTATE POTASSIUM
Description
Current Paradigms in Pectate Polysaccharide Science Current research on pectic polysaccharides, including pectates, focuses on their complex structures, biosynthesis, functions in plant development and stress responses, and potential applicationsnih.govresearchgate.netnih.govnih.gov. A key area of investigation is the enzymatic modification of homogalacturonans by enzymes such as pectin (B1162225) methylesterases (PMEs), pectin acetylesterases (PAEs), polygalacturonases (PGs), and pectate lyasesnih.gov. These enzymes control the degree of methylesterification and acetylation, which significantly impacts the physical and rheological properties of pectins, such as gelling ability and interaction with cations like calciumnih.govnih.govnih.gov.
Recent paradigms also explore the dynamic nature of homogalacturonan as both a structural component and a signaling molecule in the plant cell wall, influencing cellular morphogenesis, adhesion, and wall integrity sensing osti.gov. The intricate relationship between pectin structure, including the degree of esterification and molecular weight, and its interaction with gut microbiota and subsequent effects on host metabolism is another active research area researchgate.netbohrium.comfrontiersin.org. Studies utilize advanced techniques like FT-IR and NMR spectroscopy to characterize the structural features of pectins and their derivatives frontiersin.orgagriculturejournals.czjocpr.com. Research also investigates the potential of modified pectins, including pectates, in various applications, exploring how structural changes influence their properties jocpr.com. For instance, studies have investigated the interactions between different divalent cations and potassium pectate using techniques like FT-IR spectroscopy nih.gov.
Detailed research findings highlight the impact of structural features on pectin properties. For example, the degree of esterification (DE), defined as the percentage of esterified carboxyl groups, is crucial for determining gelling and emulsifying properties mdpi.com. High-methoxy pectins (high DE) form gels under acidic conditions and high sugar concentrations, while low-methoxy pectins (low DE), which are more similar to pectate, can form gels in the presence of divalent cations like Ca²⁺ nih.gov. Studies on low-molecular-weight homogalacturonan pectin from red okra, primarily composed of HG with a high galacturonic acid content, demonstrated that enzymatic hydrolysis can reduce molecular weight and affect physicochemical properties mdpi.com.
Interactive Data Table: Macromolecular Characteristics of Potassium Pectates
| Characteristic | Apple Pectate (APA) tandfonline.com | Citrus Pectate (CPA) tandfonline.com |
| Uronic Acid Content (%) | 81.0 | 86.4 |
| Carboxyl Group Content (mmol/g) | 3.80 | 4.03 |
| Intrinsic Viscosity (log K) | 4.30 | 4.12 |
| Z (cm³/g) | 178 | 166 |
| Molecular Weight (kDa) | 165,000 | 164,000 |
*Note: Data extracted from a study on properties of hydrogel materials tandfonline.com. APA and CPA refer to potassium pectate from apple and citrus pectin, respectively, prepared by alkaline deesterification tandfonline.com. Molecular weight values are approximate.
Properties
CAS No. |
108321-62-6 |
|---|---|
Molecular Formula |
C27H29NS |
Origin of Product |
United States |
Structural Architectures of Pectate Potassium
Primary Polygalacturonic Acid Backbone Configuration
The fundamental structural element of pectate potassium is the polygalacturonic acid backbone. This linear chain is the predominant feature of homogalacturonan, a major component of the pectic polysaccharide family. megazyme.commdpi.com
α-(1→4)-Linked D-Galacturonic Acid Residues
The backbone of pectate is primarily a homopolymer of D-galacturonic acid. cnrs.frglycopedia.eu These monosaccharide units are linked together by α-(1→4) glycosidic bonds, forming a linear chain. megazyme.commdpi.comcnrs.frglycopedia.euacs.orgtaylorandfrancis.comnottingham.ac.ukacs.orgncsu.eduwikipedia.org The D-galacturonic acid residue typically exists in the 4C1 chair conformation, a significant steric feature due to the equatorial position of the C6 carboxyl group. cnrs.frglycopedia.eu
Degree of Esterification (DE) Influence on Pectate Structure
The degree of esterification (DE) is a critical parameter defining pectin (B1162225) structure and properties, representing the proportion of carboxyl groups esterified with methanol (B129727) relative to the total galacturonic acid units. mdpi.comacs.orgmdpi.com Pectate, being the salt of pectic acid, has a very low DE, meaning most of the carboxyl groups at the C-6 position of the galacturonic acid residues are in their free acid or salt form. nih.gov This high density of free carboxyl groups, neutralized by cations like potassium in this compound, significantly influences the molecule's characteristics, including solubility and the ability to form gels. acs.org Studies indicate that a decreasing degree of esterification leads to increased chain stiffness, affecting the hydrodynamic properties of the polysaccharide. nottingham.ac.uk
Research findings highlight the impact of DE on the behavior of pectin-based systems. For instance, low-methoxyl pectin (DE < 50%), which is structurally related to pectate, forms ion-induced networks, often in the presence of divalent cations. ncsu.edunih.govwindows.netmdpi.com The high proportion of free carboxyl groups in low-methoxyl pectin and pectate facilitates interaction with cations, which is crucial for network formation.
The following table illustrates the relationship between the degree of esterification and chain stiffness based on research:
| Pectin Sample | Average Degree of Esterification (%) | Relative Chain Stiffness (Qualitative) |
| Sample 1 | 77.8 | Lower |
| Sample 2 | 65.0 | Lower |
| Sample 3 | 53.9 | Moderate |
| Sample 4 | 37.8 | Higher |
| Sample 5 | 27.9 | Higher |
*Based on findings indicating increasing chain stiffness with decreasing DE nottingham.ac.uk.
Distribution of Methyl Ester Groups and its Structural Implications
Although pectate has a very low DE, the distribution of any residual methyl ester groups, referred to as the degree of blockiness (DB), can still play a role in its structural behavior and interactions, particularly concerning cation binding and gelation. windows.netnih.gov The arrangement of non-esterified galacturonic acid residues along the backbone is significant. A blockwise distribution of these free carboxyl groups allows for the formation of specific junction zones through interactions with cations. nih.govresearchgate.net This blockwise arrangement is more effective in binding available cations and forming stable network structures compared to a random distribution of methyl esters. windows.net The degree of blockiness has been shown to influence the ability of pectin to form gels with calcium and affects the strength of these gels. windows.net
Research differentiating between blockwise and random de-esterification patterns highlights the importance of this distribution. Enzymatic de-esterification by some pectin methylesterases can result in a blockwise pattern of free carboxyl groups, while other methods may lead to a more random distribution. researchgate.net The blockwise arrangement facilitates the formation of "egg-box" structures with divalent cations, contributing to increased rigidity. researchgate.net
Secondary and Tertiary Structural Conformations in Solution and Gel States
The primary structure of the polygalacturonic acid chain dictates its potential to adopt various higher-order conformations in solution and when forming gels.
Helical Conformations of Pectate Chains
The homogalacturonan chain, the backbone of pectate, exhibits a propensity to adopt pseudo-helical conformations even in a disordered state. researchgate.net Molecular modeling studies have explored the possible low-energy helical structures for the α-(1→4) linked galacturonan backbone. These include left-handed three-fold, two-fold, right-handed three-fold, and right-handed four-fold helices, all having a similar axial rise per monomer. cnrs.fr
Experimental techniques like fibre diffraction have provided insights into the helical structures in solid and gel states. Studies on sodium and calcium pectate gels have yielded models consistent with three-fold, right-handed helices. cnrs.fr A two-fold helix has also been proposed, particularly in the context of calcium-induced gels. cnrs.fr The association of anti-parallel pectate chains in a two-fold helical conformation is considered favorable for chain pairing, especially in the presence of interacting cations. cnrs.fr Solid-state NMR studies on calcium pectate gels suggest the presence of a mixture of both two-fold (2₁) and three-fold (3₁) helical structures.
Chain Flexibility and Conformational Changes
The interaction with cations, such as potassium in this compound, plays a crucial role in influencing chain conformation and flexibility. The binding of cations to the free carboxyl groups can neutralize charges and facilitate chain association. units.it Conformational changes have been observed for low-methoxyl pectin (related to pectate) in the presence of different cations, including sodium and calcium. Potassium-induced gelation of low-methoxyl pectin has also been linked to alterations in pectin structure and conformation. Furthermore, pectate chains demonstrate conformational plasticity, capable of adopting different arrangements, such as superhelical structures, when interacting with other macromolecules. uniroma2.it
Influence of Plant Source and Extraction Methods on this compound Structure
The structural characteristics of this compound are not uniform but exhibit considerable variability depending on the biological origin and the specific techniques used for its isolation. This variability impacts its functional properties and potential applications nih.govfrontiersin.orgresearchgate.net.
Variability in Galacturonic Acid Content and Neutral Sugar Branching
Pectins, from which pectates are derived, are primarily composed of homogalacturonan (HG), a linear chain of α-(1→4)-linked D-galacturonic acid residues frontiersin.orgwikipedia.org. However, the pectin structure is complex and can include rhamnogalacturonan I (RG-I) and rhamnogalacturonan II (RG-II) domains frontiersin.orgcsic.es. RG-I regions feature a backbone of repeating rhamnose and galacturonic acid units, with neutral sugar side chains branching off the rhamnose residues frontiersin.orgwikipedia.org. The types and proportions of these neutral sugars vary significantly depending on the plant source wikipedia.org. Common neutral sugars found in pectin side chains include D-galactose, L-arabinose, and D-xylose, with L-fucose, D-glucose, D-mannose, and D-glucuronic acid occurring less frequently researchgate.net.
The content of galacturonic acid in pectin can vary depending on the plant source. For instance, commercial pectins are often derived from apple pomace and citrus peel, which are rich sources nih.govmdpi.com. Studies have shown different galacturonic acid contents in pectins extracted from various sources like blackcurrants and bilberries, with values ranging considerably depending on the extraction method and the physiological state of the plant nih.gov. Potato pectin, for example, has been reported to contain galactose and arabinose as the main neutral sugars in its side chains, with a predominant content of galactose indicating rich galactan side chains caas.cn. The ratio of neutral sugars to uronic acids can also vary, reflecting differences in the branching extent of the RG-I domain conicet.gov.ar.
Extraction methods play a crucial role in the resulting galacturonic acid content and neutral sugar branching. Acid extraction, a common industrial method, can lead to some de-esterification and potentially cleave covalent bonds, affecting the release of different pectic fragments researchgate.netacs.org. Milder extraction techniques, such as those using chelating agents or enzymes, may help retain more of the native pectin structure, including the neutral sugar side chains researchgate.netmdpi.comwhiterose.ac.uk. For example, enzymatic extraction methods have been shown to result in pectins with a higher molecular weight and degree of esterification compared to acid extraction caas.cn. The solvent used in extraction can also influence the yield and quality of the extracted pectin oup.com. Different extraction methods have been shown to significantly affect the monosaccharide composition of the extracted pectin researchgate.netcsic.es.
Here is a table illustrating the variability in galacturonic acid and neutral sugar content in pectins from different sources:
| Plant Source | Galacturonic Acid (mol%) | Neutral Sugars (mol%) | Notes | Source |
| Apple Pomace | 58.0 | Varied | Acid extraction | researchgate.net |
| Citrus Peel | 65+ | Varied | Commercial source | mdpi.comacs.org |
| Sugar Beet | 54.9 | Varied | Extraction method influences composition | researchgate.netpurdue.edu |
| Potato | 43.0 - 43.6 | Galactose, Arabinose, Rhamnose dominant | Extraction method influences composition | researchgate.netcaas.cn |
| Blackcurrants | 6 - 88 | Varied | Depends on extraction method and maturity | nih.gov |
| Bilberries | 5 - 83 | Varied | Depends on extraction method and maturity | nih.gov |
| Veronica peregrina | 25.5 | Ara, Glc, Gal, Rha, GlcA, Man, Xyl | Hot water extraction | frontiersin.org |
Impact of Processing on Molecular Weight and Chain Integrity
The molecular weight of this compound is another structural characteristic significantly influenced by both the plant source and, critically, the extraction and processing methods. Pectin molecules can range in molecular weight from a few thousand to several hundred thousand Daltons nih.gov. The molecular weight of pectin preparations has been reported to vary widely, for example, from 6,100 for a commercial citrus polypectate to 366,000 for pectin isolated from unripe peaches usda.gov.
Extraction methods that involve harsh conditions, such as high temperatures and strong acids, can lead to the hydrolysis and degradation of the pectin chains, resulting in lower molecular weight products researchgate.netacs.org. Acid hydrolysis can cleave glycosidic bonds, breaking down the long polysaccharide chains mdpi.com. The duration and severity of acid treatment directly impact the extent of depolymerization mdpi.com.
Conversely, milder extraction techniques, such as enzymatic methods or those employing chelating agents under less stringent conditions, are generally better at preserving the integrity of the pectin backbone, yielding higher molecular weight pectins caas.cnmdpi.comwhiterose.ac.uk. High-pressure homogenization has also been shown to impact pectin-cell wall interactions, affecting the extractability and potentially the molecular mass of the extracted pectin mdpi.com.
Drying techniques used after extraction can also influence the properties of the extracted pectin, although some studies suggest they may not significantly affect the chemical composition or major structural features like molecular weight tandfonline.com. However, drying methods can impact physical properties such as viscosity and solubility tandfonline.com.
The integrity of the pectate chain, particularly the linear homogalacturonan backbone and the presence and nature of the RG-I and RG-II domains, is directly affected by the extraction process. Methods that minimize chain scission are preferred for applications requiring high molecular weight or specific structural features. The degree of esterification, which can be altered by extraction conditions (e.g., alkaline treatment leading to de-esterification), also influences the flexibility and rigidity of the pectin molecular chain purdue.edumdpi.com.
Here is a table summarizing the impact of some extraction methods on molecular weight:
| Extraction Method | Impact on Molecular Weight | Notes | Source |
| Conventional Acid | Can lead to lower MW | Hydrolysis and degradation can occur | researchgate.netacs.org |
| Enzymatic | Can retain higher MW | Milder conditions preserve chain integrity | caas.cnmdpi.com |
| Ultrasound-assisted | Can result in higher MW | Compared to microwave or conventional acid | researchgate.net |
| Microwave-assisted | Can result in lower MW | Compared to ultrasound-assisted | researchgate.net |
| High-Pressure Homogenization | Impacts extractability and potential MW | Affects pectin-cell wall interactions | mdpi.com |
Methodologies for Pectate Potassium Synthesis and Derivatization
Chemical Synthesis Pathways for Pectate Formation
Chemical methods for producing pectate from pectin (B1162225) typically involve de-esterification reactions under controlled conditions. These methods can also incorporate depolymerization to modify the molecular weight of the resulting pectate.
Oxidation of Pectin Sol with Permanganate (B83412) in Alkaline Media
Oxidation of pectin can lead to modified pectate structures. One reported method involves the synthesis of diketopectates through the oxidation of pectin sol with potassium permanganate in alkaline solutions, specifically at pH values greater than 12 researchgate.netauctoresonline.org. This process has been shown to yield diketopectates in high yields, reported as high as 97.3% researchgate.netauctoresonline.org. The reaction mechanism is suggested to involve the formation of transient intermediate complexes, such as green manganate(VI) and blue manganate(V) species, which can be detected spectrophotometrically auctoresonline.orgresearchgate.netscientificarchives.com. This method results in a chemically modified pectate backbone containing diketone functionalities.
De-esterification Processes (Alkaline and Acidic)
De-esterification is a primary method for converting pectin to pectate by removing methyl ester groups from the galacturonic acid residues. This can be achieved through alkaline or acidic hydrolysis.
Alkaline de-esterification, or saponification, is generally a rapid process carried out by treating pectin with alkaline reagents wur.nlfrontiersin.org. This method is effective in removing methyl esters, leading to the formation of free carboxyl groups characteristic of pectate nih.govresearchgate.netscielo.brfrontiersin.orgjales.orghilarispublisher.comtubitak.gov.trtandfonline.com. However, alkaline conditions, particularly at high pH and elevated temperatures, can also induce β-elimination reactions, leading to undesirable chain scission and depolymerization of the pectin backbone wur.nlfrontiersin.orgmdpi.comresearchgate.netpolimi.it. The susceptibility to β-elimination is higher in pectins with a higher degree of esterification wur.nlmdpi.com. Careful control of temperature, time, and alkali concentration is necessary to minimize depolymerization during alkaline de-esterification wur.nlresearchgate.netpolimi.itresearchgate.net.
Acidic de-esterification involves treating pectin with acid under controlled conditions nih.govgoogle.comresearchgate.net. Acid hydrolysis can also effectively remove methyl ester groups nih.govresearchgate.net. The rate of acid hydrolysis is dependent on factors such as pH and temperature frontiersin.orgresearchgate.net. While acidic conditions can also lead to the cleavage of glycosidic bonds and thus depolymerization, particularly at low pH and high temperatures, controlled acid de-esterification is used commercially to produce low-methoxyl pectin upenn.edugoogle.comacs.org. The extent of de-esterification and potential depolymerization can be controlled by adjusting the reaction parameters researchgate.net.
The degree of esterification (DE), defined as the percentage of carboxyl groups esterified with methanol (B129727), is a key parameter that changes during de-esterification nih.govupenn.edugoogle.commdpi.com. High-methoxyl pectin (HM pectin) has a DE above 50%, while low-methoxyl pectin (LM pectin) and pectate have a DE below 50%, with pectate having a very low DE upenn.edugoogle.commdpi.com.
Controlled Depolymerization Techniques
Controlled depolymerization techniques are employed to reduce the chain length of pectin or pectate, yielding products with lower molecular weights, such as pectic oligosaccharides. Chemical methods for depolymerization include acid hydrolysis and oxidative degradation tandfonline.comsu.ac.th. As mentioned, both alkaline and acidic de-esterification processes can inadvertently lead to depolymerization if not carefully controlled wur.nlfrontiersin.orgresearchgate.netpolimi.it.
Physical methods like ultrasound, high-pressure treatment, subcritical water, and irradiation can also cause chain scission in pectin tandfonline.commdpi.com. For instance, ultrasound treatment can control the degree of pectin depolymerization and has a shorter processing time compared to other physical methods mdpi.com. Oxidative processes, such as those involving hydroxyl radicals generated by UV-H2O2, have been shown to effectively reduce the molecular weight of modified citrus pectin through chain scission researchgate.net.
Controlled depolymerization is often employed to produce pectin or pectate fragments of specific sizes for various applications tandfonline.commdpi.comsu.ac.thifremer.fr. The extent of depolymerization can be assessed by measuring changes in molecular weight or the release of reducing sugars ifremer.fr.
Enzymatic Conversion Routes to Pectate
Enzymatic methods offer a more specific and controlled approach to modifying pectin structure, primarily through targeted de-esterification and backbone cleavage.
Pectin Methylesterase (PME) Action for Demethylation
Pectin methylesterase (PME, EC 3.1.1.11) is a key enzyme responsible for the de-esterification of pectin nih.govresearchgate.netscielo.brfrontiersin.orgjales.orghilarispublisher.comtubitak.gov.trtandfonline.com. PME catalyzes the hydrolysis of methyl ester bonds at the C-6 position of galacturonic acid residues, releasing methanol and generating free carboxyl groups nih.govresearchgate.netscielo.brfrontiersin.orgjales.orghilarispublisher.comtubitak.gov.trtandfonline.com. This action converts highly methyl-esterified pectin into low-methoxyl pectin or pectate nih.govresearchgate.netscielo.brfrontiersin.orgjales.orgtandfonline.com.
PME activity is crucial in plants for cell wall modification and plays a role in processes like fruit ripening nih.govresearchgate.netfrontiersin.orgjales.orgtubitak.gov.tringredientsnetwork.com. The mode of action of PME can vary depending on the enzyme source (plant, fungal, or bacterial) and environmental conditions, particularly pH jales.orghilarispublisher.comacs.org. Some PMEs exhibit a random mode of action, removing methyl groups randomly along the pectin chain, while others follow a processive or block-wise mechanism, creating contiguous blocks of de-esterified galacturonic acid residues jales.orghilarispublisher.comacs.org. The pattern of demethylation significantly influences the properties of the resulting pectate, such as its ability to form gels in the presence of divalent cations like calcium researchgate.netfrontiersin.orgingredientsnetwork.comresearchgate.net.
PME action is a targeted way to increase the free carboxyl group content in pectin, which is essential for forming pectate and its salts like pectate potassium.
Tailored Enzymatic Modifications for Specific Pectate Structures
Beyond PME, a range of pectin-modifying enzymes can be used to achieve tailored pectate structures by acting on different parts of the pectin molecule. These enzymes include pectin acetylesterases (PAEs), polygalacturonases (PGs), and pectate lyases (PLs) frontiersin.orgmdpi.comnih.govresearchgate.net.
Pectin acetylesterases remove acetyl groups that may be present on the galacturonic acid residues, further modifying the charge distribution and properties of the pectic polysaccharide nih.gov.
Polygalacturonases (PGs) are hydrolases that cleave the α-(1,4)-glycosidic bonds in the homogalacturonan backbone of pectin and pectate through hydrolysis frontiersin.orgnih.gov. Endolytic PGs cleave randomly within the chain, while exolytic PGs cleave from the ends nih.gov. PGs are particularly effective on de-esterified regions of the pectin chain frontiersin.orgnih.gov.
Pectate lyases (PLs) are another class of enzymes that cleave the α-(1,4)-glycosidic bonds in pectate (low or non-esterified pectin) frontiersin.orgnih.govmdpi.comoup.comnih.gov. Unlike hydrolases, PLs utilize a β-elimination mechanism, which results in the formation of a double bond at the non-reducing end of the cleaved chain frontiersin.orgmdpi.comoup.com. Pectate lyase activity typically requires the presence of divalent cations, such as calcium ions oup.com. Different pectate lyases can exhibit varying modes of action (random endolytic, exolytic) and produce oligosaccharides of different sizes nih.gov.
By using specific enzymes or combinations of enzymes, researchers and manufacturers can selectively modify the degree and pattern of methyl esterification, remove other substituents like acetyl groups, and control the degree and location of chain scission, leading to pectate preparations with tailored structural characteristics and functional properties mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov. This allows for the production of this compound with properties optimized for specific applications.
Preparation of this compound Salts
The preparation of this compound salts primarily involves converting pectic acid or pectin into its potassium salt form. This is typically achieved through methods that facilitate the exchange of hydrogen ions from the carboxyl groups of pectic acid with potassium ions.
Ion exchange is a common technique for preparing this compound. This method leverages the anionic nature of pectic acid, which contains numerous free carboxyl groups after de-esterification smolecule.comcas.cz. Pectic acid can bind to cations, and ion exchange involves replacing existing cations with potassium ions.
One approach involves treating pectic acid with a potassium salt or passing a solution of pectic acid through a cation exchange resin in the potassium form. This facilitates the exchange of hydrogen ions from the carboxyl groups with potassium ions, resulting in the formation of potassium pectate google.com. Studies have shown that pectic acid and polyguluronate exhibit high selectivity for certain cations in ion-exchange reactions scispace.com. For example, the exchange of Cr³⁺ with K⁺ has been investigated using crosslinked potassium pectate, demonstrating its effectiveness as an ion exchanger for Cr³⁺ cas.cz.
Another method involves the alkaline de-esterification of pectin in the presence of potassium hydroxide, which directly yields potassium pectate smolecule.comcas.cz. The resulting potassium pectate can then be treated with a cation exchanger in the H⁺ form to convert it to pectic acid, or to demineralize it by removing other accompanying ions like sodium, magnesium, calcium, and iron google.com. Static ion exchange conditions are often preferred for pectin solutions to prevent gas evolution and precipitation, which can occur with dynamic methods google.com.
Precipitation is a crucial step in isolating this compound after synthesis or ion exchange. This technique relies on reducing the solubility of the this compound in the reaction medium, causing it to separate as a solid.
Pectin, the precursor to pectate, is commonly extracted from plant sources using hot water or acid and then precipitated using organic solvents such as ethanol (B145695), methanol, or isopropanol (B130326) smolecule.comlupinepublishers.comuai.cl. Similarly, this compound, being a salt of a polysaccharide, can be isolated from aqueous solutions by adding an appropriate organic solvent in which the salt has low solubility. The addition of the solvent reduces the dielectric constant of the medium, decreasing the solubility of the ionic this compound, leading to its precipitation. The precipitated this compound can then be collected by filtration or centrifugation and washed to remove impurities lupinepublishers.comacademicjournals.org.
Precipitation can also be induced by the addition of certain ions that form insoluble complexes with pectate. For instance, divalent cations like calcium ions are known to form stable gels and can cause precipitation of pectic acid and pectates through ionic cross-linking smolecule.comncsu.edu. While this is more relevant for isolating pectic acid or inducing gelation, controlling the cation concentration is critical in this compound preparation to avoid unintended precipitation or gel formation.
Research on the isolation of pectate lyase has shown that precipitation can be used to remove enzyme activity from culture broth, where the enzyme cosediments with a lipopolysaccharide-lipid complex nih.gov. This highlights how precipitation techniques, often influenced by factors like pH and ionic strength, can be employed in processes involving pectate and related molecules nih.gov.
Ion Exchange Methods for Potassium Salt Formation
Advanced Chemical Modification Strategies of this compound
This compound, with its abundance of hydroxyl and free carboxyl groups, serves as a versatile platform for various chemical modifications aimed at introducing new functional groups or altering its polymeric structure nih.govmdpi.com. These modifications can significantly impact its physical, chemical, and biological properties nih.govresearchgate.net.
Acetylation and sulfation are common chemical modification strategies used to introduce acetyl and sulfate (B86663) groups, respectively, onto the hydroxyl groups of polysaccharides like this compound nih.govncsu.edumdpi.com. These modifications can alter solubility, viscosity, gelling properties, and introduce new bioactivities ncsu.eduresearchgate.net.
Acetylation involves the introduction of acetyl groups (CH₃CO-) onto hydroxyl groups. This can be achieved using acetylating agents such as acetic anhydride, often in the presence of a catalyst ncsu.edu. Acetylation of pectin has been shown to strongly influence its water solubility and ability to form gels with multivalent metal ions ncsu.edu. Different strategies, including solvent-free approaches, have been explored for acetylating the hydroxyl groups of pectin ncsu.edu.
Sulfation involves the introduction of sulfate groups (-OSO₃H or -OSO₃⁻) onto hydroxyl groups. This modification is particularly known for introducing or enhancing anticoagulant, antiviral, and immunomodulatory activities in polysaccharides nih.govresearchgate.net. Common sulfating reagents include chlorosulfonic acid-pyridine complex, sulfur trioxide-pyridine complex, and chlorosulfonic acid ncsu.edumdpi.commdpi.com. The degree of sulfation (DS), which is the average number of sulfate groups per monosaccharide unit, is a critical factor influencing the properties and biological activity of sulfated polysaccharides mdpi.com. Higher degrees of sulfation often correlate with stronger activity mdpi.com. While sulfation can lead to partial degradation of the polysaccharide chain, careful control of reaction conditions and the choice of sulfating reagent can optimize the degree of sulfation while minimizing degradation ncsu.edumdpi.com.
Research has investigated the sulfation of various polysaccharides, highlighting different methods and their impact on properties mdpi.com. For instance, sulfated Mesona Chinensis Benth and Chinese yam pectins have shown stronger antioxidant and immunomodulatory activities compared to their natural counterparts nih.gov.
Grafting and crosslinking are advanced chemical modification techniques used to alter the polymeric structure of this compound, leading to changes in molecular weight, network formation, and mechanical properties nih.govweebly.com.
Grafting involves attaching side chains of synthetic or natural polymers onto the main pectate backbone weebly.commdpi.comnih.gov. This can be achieved through various polymerization techniques initiated by chemical reagents or radiation mdpi.comnih.gov. Grafting can significantly improve properties such as mechanical strength, thermal stability, and the ability to interact with other materials ncsu.edumdpi.com. For example, grafting synthetic monomers onto natural polymers like pectin is a common strategy to create hydrogels with tailored properties mdpi.com. Pectin-grafted acrylamide (B121943) hydrogel films crosslinked with glutaraldehyde (B144438) have shown improved film-forming, gelling, and mechanical properties compared to pure pectin mdpi.com.
Crosslinking involves forming covalent or ionic linkages between different pectate chains, creating a three-dimensional network structure nih.govresearchgate.net. This process is crucial for forming hydrogels and enhancing the structural integrity and stability of pectate-based materials researchgate.net. Covalent crosslinking typically involves chemical reactions that introduce specific functional groups capable of forming strong linkages, such as esterification researchgate.net. Common crosslinking agents for pectin and other polysaccharides include glutaraldehyde and ethylene (B1197577) glycol diglycidyl ether for covalent crosslinking, and divalent cations like calcium chloride for ionic crosslinking mdpi.comresearchgate.net. The degree of crosslinking influences the network density and properties like swelling capacity and mechanical strength mdpi.com. Crosslinked potassium pectate has also been used in ion exchange studies, demonstrating its altered structural properties cas.cz.
These modification strategies allow for the creation of pectate derivatives with a wide range of properties for diverse applications nih.gov.
Physicochemical Phenomena and Intermolecular Interactions of Pectate Potassium
Ionic Interactions and Chelation Properties
The presence of negatively charged carboxylate groups on the pectate backbone makes ionic interactions a dominant factor in its behavior. Pectate exhibits distinct binding preferences for different cations, influencing its structural organization and functional properties.
Multivalent Cation (e.g., Calcium) Chelation by Pectate
Pectate exhibits a strong affinity for multivalent cations, particularly calcium (Ca²⁺). sci-hub.se, researchgate.net This interaction is the basis for the well-known "egg-box" model of gelation in low-methoxyl pectin (B1162225) and pectate. In this model, divalent cations bridge blocks of contiguous, de-esterified galacturonic acid residues on adjacent pectate chains, forming cooperative junction zones. nih.gov, sci-hub.se, nih.gov, uq.edu.au, researchgate.net, oup.com, jst.go.jp, frontiersin.org These junction zones aggregate to create a three-dimensional network that entraps water, resulting in gel formation. nih.gov, sci-hub.se, acs.org
The chelation of calcium by pectate is a key factor in various biological and industrial contexts. In plant cell walls, calcium cross-links between pectate chains contribute to cell wall rigidity and influence processes like cell expansion. ipipotash.org, nih.gov, oup.com, frontiersin.org The binding mechanism of calcium to pectate is cooperative and can involve multiple steps, potentially including initial "tilted egg-box" structures that transition to "shifted egg-box" arrangements upon increased calcium binding. units.it, acs.org The degree of methoxylation of the pectin precursor significantly impacts the extent of divalent cation binding, with lower methoxylation leading to more available carboxyl groups for interaction. sci-hub.se, researchgate.net, mdpi.com
Pectate's ability to chelate divalent cations also makes it effective as a biosorbent for removing metal ions from solutions. sci-hub.se, researchgate.net, researchgate.net Studies have investigated the binding of various divalent cations, including Ca²⁺, Ba²⁺, Zn²⁺, and others, to polygalacturonate (pectate), observing different binding modes and affinities. nih.gov, mdpi.com, researchgate.net
Mechanistic Understanding of Ion Exchange in Pectate Systems
Pectic substances, including pectate, function as natural ion exchangers due to the presence of free carboxyl groups that can bind cations. ipipotash.org, muni.cz The carboxylate groups on the polygalacturonate backbone are responsible for the negative charge of the molecule, allowing them to participate in ion exchange processes. muni.cz
The exchange of ions in pectate systems is particularly relevant in contexts where the ionic environment changes. For example, in plant cell walls, the mechanical properties can be influenced by the exchange of calcium ions bound to pectate with other ions like potassium. ipipotash.org Replacement of calcium by potassium can weaken the ionic interactions between pectate chains, leading to increased cell wall plasticity. ipipotash.org
Ion exchange principles are also applied in the processing and purification of pectin materials. Techniques such as cation exchange chromatography utilize the ability of pectic substances to bind cations to separate and purify pectin fractions. google.com, google.com, asm.org In these processes, cations bound to the pectate can be exchanged with other ions, such as H⁺ or other monovalent or multivalent ions, depending on the resin used and the desired outcome. google.com, google.com
Hydrogen Bonding and Hydrophobic Interactions within Pectate Assemblies
Beyond ionic interactions, hydrogen bonding and hydrophobic interactions also contribute to the assembly and properties of pectate structures, particularly in the context of gel formation and interactions with other molecules.
Hydrogen bonds can form between the hydroxyl groups and the carboxylate groups (or undissociated carboxyl groups at lower pH) of adjacent pectate chains. nih.gov, sci-hub.se, nih.gov, d-nb.info, nih.gov These interactions play a role in stabilizing the junction zones formed during gelation, both in divalent cation-induced gels and in gels formed under acidic conditions with high co-solute concentrations. sci-hub.se, nih.gov, acs.org, union.edu
Hydrophobic interactions primarily involve the methyl ester groups present in pectin (though less prevalent in fully de-esterified pectate) and any non-polar regions along the polysaccharide backbone. nih.gov, sci-hub.se, researchgate.net, nih.gov, d-nb.info, mdpi.com While pectate has a low degree of methoxylation, localized hydrophobic regions can still exist or contribute to interactions, especially in less hydrated environments. These interactions are particularly important in the gelation of high-methoxyl pectin, often in synergy with hydrogen bonding and in the presence of high sugar concentrations that reduce water activity. nih.gov, sci-hub.se, nih.gov, acs.org, union.edu In pectate systems, hydrophobic interactions might play a more subtle role, potentially influencing chain-chain association or interactions with other hydrophobic molecules. researchgate.net
Sol-Gel Transitions and Phase Behavior
Pectate potassium solutions can undergo a sol-gel transition under appropriate conditions, transforming from a liquid-like state (sol) to a semi-solid network (gel). This transition is a critical functional property, particularly in applications like food texturizers and drug delivery systems.
The sol-gel transition involves the formation of a continuous three-dimensional network of pectate chains that physically traps the solvent and solutes. nih.gov, sci-hub.se, acs.org For pectate (a low-methoxyl pectin), this transition is most effectively induced by the presence of divalent cations, primarily calcium, which form ionic cross-links between the polymer chains as described by the egg-box model. nih.gov, sci-hub.se, nih.gov, uq.edu.au, acs.org, jst.go.jp, frontiersin.org The concentration of divalent cations, along with pectate concentration, pH, and temperature, significantly influences the gelation process and the properties of the resulting gel. nih.gov, d-nb.info, sci-hub.se, tandfonline.com, acs.org, jst.go.jp, nih.gov
While divalent cations are the primary inducers of pectate gelation, monovalent cations can also contribute to or even induce gelation under specific conditions, often in conjunction with other factors like pH or enzymatic modification. researchgate.net, uq.edu.au, acs.org, researchgate.net The mechanism in these cases may involve a combination of charge screening by monovalent ions and enhanced hydrogen bonding or other associative forces. researchgate.net, researchgate.net
The sol-gel transition and the rheological properties of pectate gels can be characterized using various techniques, including rheological measurements (monitoring changes in viscosity and elastic moduli) and ultrasonic studies. acs.org, rsc.org These studies help to understand the kinetics of gel formation and the mechanical strength of the resulting network.
Critical Concentration for Gel Formation
A key parameter in the sol-gel transition is the critical concentration (c*). This refers to the minimum concentration of the polymer (pectate in this case) required for the formation of a continuous, macroscopic gel network. researchgate.net Below the critical concentration, the polymer chains exist primarily as individual coils or small aggregates in solution, resulting in a liquid-like behavior (sol). Above the critical concentration, the chains begin to overlap and interact sufficiently to form a connected network capable of resisting deformation (gel). researchgate.net
The critical concentration for pectate gel formation is influenced by factors such as the molecular weight and structural characteristics of the pectate, as well as the type and concentration of ions present and the environmental conditions (e.g., pH, temperature). A lower critical concentration indicates that a smaller amount of pectate is needed to form a gel, which can be advantageous in various applications. researchgate.net For pectate gels formed with calcium, the critical concentration can be relatively low, reported to be less than 1% in some cases. researchgate.net
Rheological methods are commonly used to determine the critical concentration of polysaccharides like pectin/pectate by analyzing the changes in viscosity or other rheological parameters as a function of polymer concentration. researchgate.net Above the critical concentration, properties like gel hardness typically increase proportionally with increasing pectate concentration. jst.go.jp
Influence of Temperature and pH on Solubility and Gelation
The solubility and gelation properties of this compound, a salt of pectic acid, are significantly influenced by environmental factors, particularly temperature and pH. Pectins, including pectates, are complex polysaccharides whose behavior in aqueous solutions is dictated by their structure, including the degree of methylation (DM) and the presence of counterions nih.gov. Potassium pectate, being a salt of pectic acid, has a low degree of methylation or is essentially free from methyl ester groups acs.orgwur.nl.
The solubility of pectins in aqueous solutions is dependent on factors such as the degree of methylation, molecular weight, the presence of counterions, temperature, and pH nih.gov. Monovalent cation salts of pectic acids, such as potassium pectate, are generally soluble in water acs.org. However, this solubility can be affected by temperature and pH. An increase in temperature in weakly acidic and neutral conditions can lead to the degradation of pectin through a β-elimination reaction, subsequently changing its solubility nih.gov. This reaction involves the cleavage of the glycosidic bond at C-4 and the removal of a hydrogen atom at C-5 of the galacturonic acid unit nih.govresearchgate.net. The rate of the β-elimination reaction is accelerated by increasing temperature and pH, as well as a high degree of methylation and the presence of monovalent salts nih.govresearchgate.net.
For low-methoxyl (LM) pectins, which include pectates, gelation typically occurs in the presence of divalent cations like Ca²⁺ nih.gov. However, LM pectin can also form gels at low pH without the presence of Ca²⁺ mdpi.com. The gelation mechanism for LM pectins is often described by the "egg-box" model, which involves the binding of divalent cations to blocks of carboxylate groups on the pectin chains nih.gov.
Temperature plays a crucial role in the gelation process. As a hot pectin solution cools, the thermal energy of the molecules decreases, increasing their tendency to form junction zones acs.org. The temperature at which gelation occurs is known as the gelling temperature acs.org. Studies on pectin gelation have shown that increasing cooling rates can slightly decrease the initial structuring temperature while increasing the maximum structuring velocity d-nb.info. Lower cooling rates generally result in firmer and more elastic gels d-nb.info.
The influence of pH on gelation is also significant, particularly for LM pectins. While LM pectin gelation is less dependent on pH and soluble solids compared to high-methoxyl (HM) pectins, pH still affects the gel properties mdpi.comd-nb.info. Lowering the pH can promote gel formation by reducing the dissociation of carboxyl groups, thereby decreasing electrostatic repulsion between pectin chains and allowing for the formation of hydrogen bonds mdpi.com. However, excessively low pH can lead to rapid gelling without sufficient organization, resulting in weaker gels mdpi.com.
Research on the gelation of LM pectin under alkaline conditions has shown that increasing pH from 3.5 to 8.5 can lead to an increase in gel hardness, which is linked to the increased dissociation of galacturonic acid residues and de-esterification of pectin nih.gov. However, a decrease in gel hardness was observed at pH 9.5, attributed to a decrease in molecular weight due to the β-elimination reaction nih.gov. The gel point of pectin has been observed to be influenced by pH, with a study reporting a gel point of approximately 70 °C at pH 3.5 and 78 °C at pH 9.5 nih.gov.
While specific data tables detailing the precise solubility of potassium pectate across a wide range of temperatures and pH values were not extensively found, the general principles governing pectin solubility and degradation apply. The β-elimination reaction, which impacts solubility and molecular weight, is highly sensitive to both temperature and pH, accelerating under higher temperatures and more alkaline conditions nih.govresearchgate.net.
Research findings highlight the complex interplay between temperature and pH in determining the behavior of pectins. For instance, studies on pectin extraction have shown that both pH and temperature influence the yield and physicochemical properties of the extracted pectin researchgate.netrevista-agroproductividad.org. The stability of pectic substances in solutions is greatest around pH 4, with de-esterification and depolymerization occurring concurrently at pH values both above and below this point, with the rate increasing with increasing pH acs.org.
The gelation temperature of LM pectin can also be influenced by factors like calcium concentration and amidation researchgate.net. While the provided information primarily discusses pectin in general and LM pectin, the principles regarding the influence of temperature and pH on solubility and the β-elimination reaction are directly relevant to potassium pectate due to its nature as a salt of pectic acid.
| Factor | Effect on Solubility (General Pectin) | Effect on Gelation (LM Pectin) | Notes |
| Temperature | Increased temperature can decrease solubility via β-elimination at pH > 4.5 nih.govresearchgate.net. | Cooling promotes gel formation acs.org. Gelling temperature is influenced by various factors acs.orgresearchgate.net. | Higher temperatures accelerate β-elimination nih.govresearchgate.net. |
| pH | Stability is greatest around pH 4; degradation occurs at higher and lower pH acs.org. | Lower pH can promote gelation by reducing electrostatic repulsion mdpi.com. Gel hardness can vary with pH nih.gov. | β-elimination is accelerated at higher pH nih.govresearchgate.net. pH affects the dissociation of carboxyl groups mdpi.com. |
This table summarizes the general trends observed for pectins, which are applicable to understanding the behavior of potassium pectate under varying temperature and pH conditions.
Rheological Behavior of Pectate Potassium Systems
Viscoelastic Properties of Pectate Solutions and Gels
Pectate potassium systems exhibit viscoelastic behavior, displaying characteristics of both viscous liquids and elastic solids. The balance between these properties is dependent on factors such as concentration, temperature, and ionic environment. Viscoelastic properties are commonly assessed through techniques like oscillatory rheology, which measures the storage modulus (G') and the loss modulus (G'') cabidigitallibrary.org.
Newtonian and Non-Newtonian Flow Characteristics
The flow behavior of this compound solutions can range from Newtonian to non-Newtonian. Newtonian fluids exhibit a constant viscosity regardless of the applied shear rate. However, polymer solutions, including those of polysaccharides like pectate, often display non-Newtonian behavior, where viscosity changes with shear rate usc.edu.au.
At low concentrations and low shear rates, pectate solutions may approach Newtonian behavior. However, as concentration increases or at higher shear rates, the interactions between polymer chains become more significant, leading to non-Newtonian flow.
Shear-Thinning and Thixotropic Phenomena
A common type of non-Newtonian behavior observed in polymer solutions and gels is shear-thinning (pseudoplasticity). This phenomenon is characterized by a decrease in viscosity with increasing shear rate usc.edu.aucabidigitallibrary.orgresearchgate.netnanbiosis.es. In this compound solutions, shear-thinning occurs as the entangled polymer chains align themselves in the direction of flow under increasing shear stress, reducing resistance to flow.
Thixotropy is a time-dependent shear-thinning behavior where the viscosity decreases under constant shear over time and recovers gradually when the shear is removed nanbiosis.es. While shear-thinning is commonly reported for pectin (B1162225) and pectate solutions, specific studies detailing thixotropy in this compound systems were not prominently found in the search results. However, the general principles of polymer rheology suggest that highly concentrated or structured pectate systems might exhibit some degree of thixotropy due to the reversible breakdown and reformation of weak associations between chains under shear.
Gel Strength and Modulus Characterization
The ability of this compound to form gels is a key functional property. Gel strength is a measure of the gel's resistance to deformation or fracture. Rheological techniques, particularly oscillatory measurements, are crucial for characterizing the strength and elasticity of pectate gels by determining their storage modulus (G') and loss modulus (G'') nordicrheologysociety.orgcabidigitallibrary.orgnih.govnih.govnih.gov.
Storage Modulus (G') and Loss Modulus (G'') Analysis
In oscillatory rheology, the storage modulus (G') represents the elastic component of the material, indicating the energy stored and recovered per cycle of deformation. The loss modulus (G'') represents the viscous component, indicating the energy dissipated as heat cabidigitallibrary.orgmdpi.com. For a material to be considered a true gel, the storage modulus (G') is typically greater than the loss modulus (G'') over a range of frequencies, and both moduli show limited dependence on frequency within the linear viscoelastic region cabidigitallibrary.orgresearchgate.netmdpi.com.
Studies on pectin and pectate gelation in the presence of monovalent ions, including potassium, have shown that the addition of these ions can significantly increase G' and reduce the phase angle (tan δ = G''/G'), indicating a more elastic, solid-like behavior characteristic of a strong gel nordicrheologysociety.orgresearchgate.net. For example, the addition of NaCl to acid pectin gels increased G' and reduced tan delta nordicrheologysociety.org. While this specific study focused on sodium, it highlights the general effect of monovalent ions on enhancing gel properties. Research on a pectin-like apple polysaccharide demonstrated strong gelling capacity in the presence of K+ ions, with increasing K+ concentration monotonically promoting gelation and increasing gel strength, gelation temperature, and gel melting temperature nih.gov.
Data from studies on pectin rheology in the presence of monovalent ions can provide insights into the behavior of this compound. For instance, research on low-methoxyl pectin with monovalent ions showed that the addition of NaCl increased G' and G'' values, and importantly, increased the difference between G' and G'', indicating a stronger gel network nordicrheologysociety.org.
| Monovalent Cation | Effect on G' | Effect on G'' | Effect on tan δ | Gel Strength |
|---|---|---|---|---|
| K+ (with apple polysaccharide) | Increases nih.gov | Not explicitly stated, but gelation promoted nih.gov | Not explicitly stated | Increases nih.gov |
| Na+ (with acid pectin) | Increases nordicrheologysociety.org | Increases nordicrheologysociety.org | Decreases nordicrheologysociety.org | Not explicitly stated, but stronger gel-like properties observed nordicrheologysociety.org |
Note: Data for K+ is from a study on a pectin-like apple polysaccharide exhibiting strong gelation with K+.
Factors Influencing Gel Hardness and Elasticity
Several factors influence the hardness and elasticity of this compound gels:
Pectate Concentration: Higher concentrations of pectate generally lead to increased gel strength and elasticity due to a greater number of polymer chains available to form a network acs.org.
Cation Concentration and Type: The presence and concentration of cations, particularly monovalent ions like potassium, are crucial for the gelation of low-methoxyl pectins and pectates usc.edu.aunordicrheologysociety.orgcsic.esnih.govresearchgate.netgoogle.com. Monovalent ions can induce gelation at low pH by reducing electrostatic repulsion between negatively charged carboxyl groups, allowing for chain association through hydrogen bonding usc.edu.aucsic.es. Research indicates that the cationic radius can play a dominant role in inducing gelation with monovalent cations, with K+, Rb+, and Cs+ being effective, while Na+ may be less effective at inducing gelation at certain concentrations nih.gov. Increasing the concentration of the gelling ion (like potassium) can increase gel strength google.com.
pH: pH plays a significant role, especially for low-methoxyl pectins and pectates. At low pH (typically between 2 and 4), the carboxyl groups are less ionized, reducing electrostatic repulsion and facilitating hydrogen bonding, which is essential for gel formation with monovalent cations csic.es.
Degree of Methyl Esterification (DM): While pectates are defined by a low degree of methyl esterification, the residual esterification and the distribution of free carboxyl groups (blocky vs. random) can influence the gelation behavior and the properties of the resulting gel nordicrheologysociety.orgresearchgate.net. Pectins with a blockier distribution of free carboxyl groups tend to form stronger gels researchgate.net.
Molecular Weight: Higher molecular weight pectate chains can contribute to the formation of a stronger gel network due to increased entanglement and potential for junction zone formation nih.govresearchgate.net.
Interplay of Structural Features and Rheological Response
The rheological behavior of this compound systems is a direct consequence of the molecular structure of pectate and its interactions in solution. Pectate, as a polyanion, carries negative charges along its backbone due to the dissociated carboxyl groups of galacturonic acid residues nordicrheologysociety.org. The presence of potassium ions, as counterions, influences the electrostatic interactions between pectate chains.
In solution, pectate chains exist in a hydrated and extended conformation due to the repulsion between the negatively charged carboxyl groups. As the concentration increases, chain entanglement occurs, contributing to the viscosity of the solution.
Gelation with monovalent cations like potassium is proposed to occur primarily through the reduction of electrostatic repulsion between pectate chains, allowing for closer association and the formation of junction zones mediated by hydrogen bonding usc.edu.aucsic.esnih.gov. The effectiveness of different monovalent cations in inducing gelation and influencing gel strength is related to their ability to screen the negative charges on the pectate backbone nih.gov.
The distribution of free carboxyl groups along the pectate chain (blocky vs. random) significantly impacts the gelation mechanism and the resulting gel properties nordicrheologysociety.orgresearchgate.net. Pectates with a blocky distribution of free carboxyl groups can form more ordered junction zones, leading to stronger and more elastic gels compared to those with a random distribution researchgate.net.
The molecular weight of the pectate also plays a role in the rheological response. Higher molecular weight polymers can form more extensive entanglement networks in solution and contribute to the formation of more robust gel structures nih.govresearchgate.net.
Role of Degree of Esterification (DE) on Viscosity and Gelling
The degree of esterification (DE), defined as the percentage of carboxyl groups esterified with methanol (B129727), is a critical factor governing the functional properties of pectins and pectates, including their ability to influence viscosity and form gels. uni.lu Pectins are broadly classified based on their DE: High Methoxyl (HM) pectins have a DE greater than 50%, while Low Methoxyl (LM) pectins have a DE less than 50%. wikipedia.orguni.luwikipedia.orgfishersci.fi Pectate, with its very low DE, falls under the category of LM pectins.
The gelation mechanisms of HM and LM pectins differ significantly due to their varying DE. HM pectins typically form gels in acidic environments (pH 2.0-3.5) and in the presence of high concentrations of co-solutes like sugar (55-75%). wikipedia.orgfishersci.fiwikipedia.orgnih.gov This gel formation is primarily driven by hydrogen bonding and hydrophobic interactions between the methyl ester groups. wikipedia.orgnih.gov
In contrast, LM pectins and pectates, possessing a higher proportion of free carboxyl groups, primarily rely on the presence of divalent cations, such as calcium ions, for gel formation. wikipedia.orgfishersci.fiwikipedia.orgnih.gov This process occurs over a wider pH range (pH 2.0-6.0) and does not necessitate high sugar concentrations. wikipedia.orgnih.gov The divalent cations act as bridges, creating ionic linkages between the negatively charged carboxyl groups of adjacent pectin or pectate chains, a mechanism often described by the "egg-box" model. wikipedia.orgfishersci.fiwikipedia.org A lower DE, and thus a higher number of free carboxyl groups, enhances the potential for these ionic cross-links to form with divalent cations. wikipedia.org
The DE also impacts the viscosity of pectin solutions. Studies indicate that increasing the DE generally leads to a decrease in viscosity in the absence of calcium ions. nih.gov The specific rheological properties, including apparent viscosity, have been shown to be directly affected by the DE of pectic polysaccharides. wikipedia.orgwikipedia.org
Impact of Molecular Weight and Chain Length on Rheology
Molecular weight (MW) and chain length are fundamental structural characteristics of pectate molecules that significantly influence their rheological behavior in solution and their ability to form gels. Pectins, from which pectates are derived, exhibit a wide range of molecular weights, with reported values spanning from 60 to 130,000 g/mol wikipedia.org, up to 150,000 Daltons nih.gov, and even higher, between 4.4 x 104 and 56.2 x 104 g/mol (44,000 to 562,000 g/mol ). fishersci.ca Commercial pectin samples often have weight-average molecular weights around 190,000 ± 30,000 g/mol . fishersci.cametabolomicsworkbench.org
The molecular weight of pectin is intrinsically linked to the number of galacturonic acid units that constitute the polymer chain and the extent of esterification. wikipedia.org Both the molecular weight and the distribution of average side chain lengths play a crucial role in determining the physicochemical and functional properties of pectin, including their rheological characteristics. wikipedia.org
A direct correlation exists between the molecular mass of pectin and the strength of the gels they form; lower molecular mass typically results in weaker gels. researchgate.net Conversely, higher molecular weight and longer average side chain lengths have been associated with improved rheological properties, contributing to the formation of a more viscous matrix. wikipedia.org
The intrinsic viscosity of a pectin solution, a measure related to the molecular weight and the hydrodynamic volume occupied by the polymer chains in a solvent, is an important parameter for understanding its hydrodynamic properties and rheological behavior. dsmz.denih.gov For instance, the molecular weight of pectin can be estimated based on its intrinsic viscosity using relationships like the Mark-Houwink-Sakurada equation. metabolomicsworkbench.orgnih.gov
Effect of Ionic Environment on Pectate Rheology
The ionic environment plays a pivotal role in modulating the rheological behavior of pectate systems, particularly their viscosity and gelling capabilities. As a salt of pectic acid, this compound features carboxyl groups that are neutralized by potassium ions. wikipedia.orgwikipedia.org The presence and concentration of various ions in the surrounding medium significantly influence the interactions between pectate molecules.
For low methoxyl pectins and pectates, the presence of divalent cations, most notably calcium ions (Ca2+), is essential for the formation of strong gels. wikipedia.orgfishersci.fiwikipedia.orgnih.gov These divalent ions facilitate the formation of ionic cross-links between the negatively charged carboxylate groups on different pectate chains, leading to the development of a three-dimensional network structure characteristic of a gel. wikipedia.orgwikipedia.org This interaction is central to the "egg-box" model of LM pectin gelation. wikipedia.orgfishersci.fiwikipedia.org
Increasing the ionic strength of a solution can enhance the formation of stronger gel networks by promoting the binding of divalent cations to the pectate molecules. wikipedia.org However, the stability of calcium pectate gels can be affected by high ionic strength, as it can decrease the stability constant of calcium binding, potentially due to changes in calcium activity and ion-exchange equilibria at the carboxyl groups. wikipedia.org
While divalent cations are primary drivers of strong pectate gelation, monovalent ions, including potassium ions (K+) and sodium ions (Na+), also influence the rheological properties of pectin and pectate systems. wikipedia.orgnih.gov Although less extensively studied for their cross-linking capabilities compared to divalent ions researchgate.net, monovalent ions can affect the electrostatic interactions between pectate chains.
Some research suggests that monovalent ions like potassium can induce gelation in LM pectin under specific conditions of pH and concentration, potentially related to conformational changes in the pectin structure. fishersci.se Furthermore, monovalent ions have been reported to contribute to the formation of stronger acid gels in LM pectin by facilitating both hydrogen and ionic bonding. uni.lu
Polyvalent salts, such as those containing Ca2+ and Mg2+, are known to increase the viscosity of LM pectin solutions. nih.gov Conversely, in the absence of calcium ions, the viscosity of pectin solutions tends to decrease as acidity increases. nih.gov The specific concentration of potassium ions in a this compound system, along with the presence and concentration of other mono- and divalent ions, will collectively determine the extent of intermolecular associations and the resulting rheological behavior, ranging from dilute solution viscosity to the formation and strength of gels.
Creep and Relaxation Behavior of Pectate Gels
The viscoelastic properties of pectate gels, which describe their time-dependent deformation under stress (creep) and the decay of stress under constant strain (relaxation), are crucial for understanding their structural integrity and functional performance. Creep and stress relaxation assays are standard rheological techniques employed to characterize these behaviors. nih.govnih.gov Creep measures the increase in deformation over time when a constant force is applied, while stress relaxation measures the decrease in stress over time when a constant deformation is maintained. nih.govnih.gov
These measurements provide valuable insights into the internal structure and dynamics of the gel network. nih.govwikipedia.org For calcium pectate gels, creep compliance measurements have revealed linear viscoelastic behavior. wikipedia.org The observed response can be described by rheological models, such as a model incorporating a Maxwell element in series with multiple Voigt elements. wikipedia.org Similarly, the normal creep behavior of low methoxyl pectin gels has been effectively characterized using the Burger's Model. nih.gov
Data obtained from stress relaxation tests can be correlated with perceived textural attributes, such as hardness, providing a link between fundamental rheological properties and sensory characteristics. nih.gov The relaxation modulus, derived from stress relaxation experiments, has been identified as a sensitive parameter for differentiating between gels with subtle structural variations. nih.gov
The creep and relaxation behaviors of pectate gels are intimately related to the nature and stability of the cross-links within the gel network. The time-dependent deformation and stress decay suggest that the cross-links, while providing structure, are not permanent and can undergo breakage or reorganization under applied stress or strain. wikipedia.org This dynamic aspect of the gel network is fundamental to its viscoelastic response.
While extensive research on creep and relaxation has been conducted in the context of plant cell walls, where pectin plays a role in cell growth and extensibility nih.govnih.govnih.govereztech.comnih.govnih.govuni.lunih.gov, the principles and methodologies are directly applicable to studying the bulk rheology of isolated this compound gels. These studies provide a deeper understanding of how the molecular structure and environmental conditions influence the time-dependent mechanical properties of pectate systems. Creep and relaxation measurements, therefore, serve as powerful tools for characterizing the viscoelasticity of this compound gels and predicting their performance in various applications.
Enzymatic Transformations and Biological Roles of Pectate Potassium
Pectate, primarily composed of α-(1,4)-linked D-galacturonic acid residues, undergoes significant enzymatic modification and degradation within the plant cell wall. These processes are mediated by specific classes of enzymes that cleave or modify the polygalacturonan backbone, impacting cell wall structure and function.
Pectate Lyase Activity and Mechanism of Action
Pectate lyases (PLs) are a group of enzymes that catalyze the eliminative cleavage of the α-(1,4) glycosidic bonds in pectate (polygalacturonic acid). This reaction proceeds via a β-elimination mechanism, resulting in the formation of oligosaccharides with an unsaturated hexenuronic acid residue at the non-reducing end. cazypedia.orgnih.govcazypedia.orgacs.orgcore.ac.ukhep.com.cn This mechanism involves the abstraction of a proton at the C5 position and the subsequent cleavage of the glycosidic bond between C4 and the glycosidic oxygen. cazypedia.orgcazypedia.orgacs.org The geometry of the α1,4-linkage facilitates this anti-β-elimination about the C4-glycosidic oxygen bond. cazypedia.org The products of pectate lyase activity contain a double bond between the C4 and C5 carbons of the terminal galacturonate residue. cazypedia.org
β-Elimination Cleavage of Glycosidic Bonds
The β-elimination mechanism employed by pectate lyases involves several key steps. A catalytic base abstracts the C5 proton of a galacturonate residue in the polysaccharide chain. Simultaneously, the glycosidic bond at the C4 position is cleaved, leading to the formation of a double bond between C4 and C5 and the release of the oligosaccharide chain from the non-reducing end. cazypedia.orgcazypedia.orgacs.orgcore.ac.uk This results in the production of a new reducing end and a 4,5-unsaturated bond in the other nascent sugar chain end. cazypedia.org In many pectate lyases, an arginine residue acts as the catalytic base responsible for abstracting the C5 proton. cazypedia.orgcazypedia.org
Calcium Requirement for Pectate Lyase Function
A distinctive feature of most pectate lyases is their absolute requirement for calcium ions (Ca²⁺) for catalytic activity. nih.govcazypedia.orgnih.govmegazyme.comresearchgate.net Calcium ions play a crucial role in the reaction mechanism by binding to the active site and interacting with the carboxyl groups of the galacturonate residues. cazypedia.orgcore.ac.uk This interaction helps to properly orient the substrate within the active site and acidify the C5 proton, making it more susceptible to abstraction by the catalytic base. cazypedia.orgcore.ac.uk Studies on various pectate lyases have demonstrated that maximal activity is typically achieved at specific calcium concentrations, for instance, 0.1 mM for Erwinia chrysanthemi isoenzymes and 1 mM for Cellvibrio japonicus pectate lyase. nih.govmegazyme.com Other divalent cations generally cannot substitute for calcium and may even inhibit activity at higher concentrations. nih.gov Loss of activity at low pH has been linked to the protonation of active site aspartates, leading to the loss of catalytic calcium ions and disruption of the Michaelis complex. core.ac.uk
Polygalacturonase (PG) Degradation Pathways
Polygalacturonases (PGs) are another class of enzymes involved in the degradation of pectate. Unlike pectate lyases, PGs hydrolyze the α-(1,4) glycosidic bonds through the addition of water, rather than β-elimination. anr.fr PGs are classified as hydrolases (EC 3.2.1.15). csic.es They cleave the polygalacturonic acid chain, reducing its degree of polymerization. anr.fr PGs can be endo-acting, randomly cleaving the chain internally, or exo-acting, cleaving from the ends. Polygalacturonases are known to play roles in various plant processes, including fruit softening and seed coat development. frontiersin.org The activity of PGs can be influenced by the degree of methylesterification of pectin (B1162225), and de-esterified pectin (pectate) can be a target for these enzymes. jales.org
Role of Pectin Methylesterases (PME) in Pectate Formation and Modification
Pectin methylesterases (PMEs) are enzymes that modify pectins by catalyzing the hydrolysis of methyl ester groups at the C6 carboxyl position of galacturonic acid residues. jales.orgcirad.frd-nb.info This process, known as demethylesterification, converts methyl-esterified pectin into pectate, which contains free carboxyl groups. jales.orgd-nb.inforesearchgate.net The formation of these negatively charged carboxyl groups is critical because they can interact with divalent cations, particularly calcium ions, to form calcium pectate cross-links. jales.orgcirad.frresearchgate.net This cross-linking is a key factor in determining the mechanical properties of the cell wall, contributing to its stiffening. jales.orgcirad.fr PMEs can act in a random or linear fashion, and the pattern of demethylesterification influences the subsequent interactions with calcium and other pectin-modifying enzymes like PGs. jales.orgcirad.fr The activity of PMEs is tightly regulated and can be modulated by proteinaceous inhibitors (PMEIs). jales.orgd-nb.info
Pectate in Plant Cell Wall Dynamics and Development
Pectate, as a major component of the homogalacturonan (HG) regions of pectin, plays a fundamental role in the structure, assembly, and dynamics of plant cell walls. anr.frnih.govresearchgate.netnih.gov The ability of pectate to form calcium cross-links is central to its function in the cell wall, contributing to the mechanical strength and integrity of the wall. jales.orgcirad.frtandfonline.comnih.gov Pectin remodeling, including the formation and modification of pectate by enzymes like PMEs, PLs, and PGs, is a dynamic process that influences many aspects of plant development and physiology. anr.frnih.govresearchgate.netnih.gov The degree and pattern of pectin methylesterification, and thus the availability of pectate for calcium cross-linking, are strictly regulated and impact diverse developmental processes and stress responses. jales.orgd-nb.info
Involvement in Cell Expansion and Adhesion
Pectate plays a significant role in regulating cell expansion and adhesion in plants. Calcium pectate cross-links contribute to cell-cell adhesion, effectively cementing adjacent cells together. mdpi.comleeds.ac.ukfrontiersin.org The modification of pectic polymers, particularly the de-esterification of pectin to pectate by PMEs and the subsequent calcium cross-linking, can alter the adhesive properties of cell walls. mdpi.comleeds.ac.uk In some tissues, calcium ion cross-linked de-esterified HG is a major adhesive bond, and its disruption can lead to cell separation. leeds.ac.uk
The dynamics of pectate cross-linking also influence cell expansion. The turgor pressure within the cell exerts tension on the cell wall polymers, including pectate cross-linked by calcium. tandfonline.comnih.gov Newly supplied pectate can interact with wall calcium, potentially removing it from stressed cross-links, leading to localized wall loosening and allowing for cell expansion. tandfonline.comnih.gov This process links cell expansion to the deposition of new wall material. tandfonline.comnih.gov The interplay between enzymes that create pectate (PMEs) and those that degrade it (PLs and PGs), along with the availability of calcium, finely tunes the mechanical properties of the cell wall, thereby regulating cell expansion and maintaining cell adhesion. frontiersin.orgmdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Polygalacturonic Acid | 445929 |
| D-Galacturonic Acid | 439215 |
| Calcium Ion | 271 |
| Pectin | 441476 |
| Enzyme Class | EC Number |
| Pectate Lyase | 4.2.2.2, 4.2.2.9 |
| Polygalacturonase | 3.2.1.15 |
| Pectin Methylesterase | 3.1.1.11 |
Contribution to Mechanical Resistance and Turgidity
Pectate is a key determinant of the mechanical properties of the plant cell wall, contributing to both its resistance and the maintenance of cell turgor anr.frnih.govmdpi.comuzh.ch. The degree of methylesterification of pectate, controlled by pectin methylesterases (PMEs), significantly affects cell wall stiffness nih.govresearchgate.netfrontiersin.org. De-esterified pectate can bind divalent cations like calcium, forming cross-links that strengthen the cell wall and reduce its extensibility nih.govresearchgate.netresearchgate.netmcfp.jonih.gov. This calcium-pectate gel plays a crucial role in maintaining cell wall integrity and withstanding the internal turgor pressure of the cell researchgate.netresearchgate.netnih.gov. Changes in the pectin network, including pectate modifications, are rapidly emerging as having pivotal importance in wall mechanics and enabling wall-turgor pressure dynamics mdpi.comresearchgate.net. Pectate is also considered an important determinant for establishing the anisotropic growth patterns of elongating cells mdpi.comresearchgate.net. Studies on the green alga Chara corallina suggest a "calcium pectate cycle" where new pectate removes calcium from stressed wall regions, leading to loosening and expansion, followed by the deposition of new calcium-pectate, linking expansion to wall deposition researchgate.netnih.govfrontiersin.org.
Remodeling of Pectate during Organogenesis and Ripening
Pectate remodeling is a dynamic process that occurs during various stages of plant development, including organogenesis and fruit ripening anr.frnih.govresearchgate.netukessays.comnih.govnih.govfrontiersin.org. Pectin-modifying enzymes, such as pectate lyase-like proteins (PLLs), participate in the remodeling of pectin during organogenesis nih.govfrontiersin.org. For example, a pectate lyase gene has been shown to play a critical role in xylem vascular development in Arabidopsis, affecting pectin content and the differentiation of vascular tissues nih.govnih.gov.
During fruit ripening, extensive modifications of pectins, including pectate, occur, leading to changes in fruit texture and softening nih.govukessays.comnih.govscielo.brcabidigitallibrary.orgdpi.qld.gov.au. This process involves the action of various pectin-degrading enzymes like polygalacturonases (PGs), pectate lyases, and pectin methylesterases nih.govukessays.comnih.govscielo.br. The depolymerization of pectate and the dissolution of the middle lamella, where pectin is abundant, contribute significantly to the reduction of cell-to-cell adhesion and the weakening of parenchyma cell walls, resulting in fruit softening nih.govukessays.comnih.gov. Changes in the ratio of soluble to insoluble pectin, influenced by enzymatic activity, are characteristic of normal fruit ripening dpi.qld.gov.au.
Pectate Interactions in Plant-Pathogen Systems
Pectate plays a dual role in plant-pathogen interactions, serving as a target for pathogen-secreted enzymes and as a source of signaling molecules that trigger plant defense responses nih.govannualreviews.orgfrontiersin.orgmdpi.comnih.gov.
Degradation by Pathogen-Secreted Pectinolytic Enzymes
Plant pathogens, particularly bacteria and fungi, secrete a variety of pectinolytic enzymes to degrade the plant cell wall, facilitating invasion and colonization mdpi.commdpi.comannualreviews.orgelsevier.esoup.comnih.govasm.orgpnas.orgfrontiersin.org. Pectate lyases and polygalacturonases are key enzymes involved in the breakdown of pectate mdpi.comannualreviews.orgelsevier.esnih.govpnas.org. These enzymes cleave the α-1,4 glycosidic bonds within the polygalacturonic acid backbone of pectate through different mechanisms (trans-elimination for lyases and hydrolysis for hydrolases) elsevier.esnih.govpnas.org. The degradation of pectate weakens the cell wall, allowing pathogens to penetrate tissues and access nutrients annualreviews.orgelsevier.esasm.orgfrontiersin.org. The production and activity of these enzymes are often crucial for the virulence of many plant pathogens annualreviews.orgelsevier.esnih.govasm.orgpnas.orgfrontiersin.org.
Pectate Fragments as Signaling Molecules in Plant Defense
Beyond being a structural component and a target for degradation, pectate fragments, specifically oligogalacturonides (OGs), act as signaling molecules in plant defense frontiersin.orgfrontiersin.orgmdpi.comnih.govfrontiersin.orgpnas.orgoup.com. OGs are released from the plant cell wall during pathogen attack or mechanical damage through the action of pectinolytic enzymes frontiersin.orgmdpi.compnas.org. These fragments are recognized by plant receptors, such as Wall-Associated Kinases (WAKs), triggering a cascade of defense responses known as damage-associated molecular pattern (DAMP)-triggered immunity frontiersin.orgmdpi.compnas.orgoup.com.
Advanced Analytical and Spectroscopic Characterization of Pectate Potassium
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique used to determine the structure and conformation of chemical compounds, including polysaccharides like pectate potassium. mdpi.comagriculturejournals.cz It allows for the identification and quantification of different sugar units and functional groups within the polymer chain. mdpi.com While preparing pectin (B1162225) solutions for NMR can be challenging due to their high viscosity, solid-state 13C NMR is a valuable alternative for structural and conformational analysis of polysaccharides in solid and gel states. agriculturejournals.czrsc.org
1H and 13C NMR for Ester Bond and Monosaccharide Composition
1H and 13C NMR spectroscopy are essential for analyzing the composition and structure of this compound. These techniques help in identifying and quantifying the types of monosaccharides present and the nature of the ester linkages. mdpi.compreprints.org
1H NMR spectra of pectic substances typically show signals corresponding to the anomeric protons of the sugar residues, as well as signals from methyl and acetyl groups. For instance, in pectin (a related pectic substance), signals around 3.92 ppm are attributed to the methyl groups associated with carboxyl groups, while signals around 2.11 ppm can indicate acetyl groups. mdpi.com Anomeric signals in the region of 4.7-5.2 ppm are characteristic of the α-(1→4) linkages of galacturonic acid residues, the primary building block of pectate. mdpi.com
13C NMR spectroscopy provides detailed information about the carbon backbone and functional groups. The C-6 carbon of galacturonic acid residues, which is involved in carboxyl or ester groups, typically resonates in the region of 160-190 ppm. mdpi.comagriculturejournals.cz The presence of methyl ester groups (COOCH3) is indicated by a resonance around 53-56 ppm. mdpi.comagriculturejournals.czrsc.org Signals from the ring carbons (C-1 to C-5) of galacturonic acid and other sugar residues appear in the region of 60-110 ppm, with the anomeric carbon (C-1) typically resonating around 100-102 ppm. mdpi.comagriculturejournals.cz
Analysis of the relative areas of these signals in NMR spectra allows for the determination of the degree of methylation (DM) and degree of acetylation (DAc) in pectic substances. mdpi.comagriculturejournals.cz
Here is a table summarizing typical NMR chemical shifts for key groups in pectic substances, which are relevant to this compound analysis:
| Functional Group/Carbon | 1H NMR Chemical Shift (ppm) | 13C NMR Chemical Shift (ppm) | Reference |
| -OCH3 (Methyl ester) | ~3.92 | ~53-56 | mdpi.comagriculturejournals.czrsc.orgmdpi.com |
| -OCOCH3 (Acetyl) | ~2.11 | ~20-21 | agriculturejournals.czmdpi.com |
| H-1 (α-GalA) | ~4.7-4.98 | ~100-102 | mdpi.comagriculturejournals.czmdpi.com |
| C-6 (Carboxyl/Ester) | - | ~160-190 | mdpi.comagriculturejournals.cz |
| Ring Carbons (C2-C5) | ~3.5-4.5 | ~60-85 | mdpi.comagriculturejournals.czmdpi.com |
Conformation Analysis via NMR
NMR spectroscopy, particularly solid-state 13C NMR, can be used to investigate the conformational chains of pectic macromolecules in solid and gel states. mdpi.comagriculturejournals.cz While solution NMR for highly viscous pectin solutions is challenging, studies on pectin fragments using combined NMR and molecular modeling have provided insights into the flexibility around the glycosidic linkages and potential helical structures (right- and left-handed chirality, two-fold helix) that can arise from small conformational changes. nih.gov Although these studies are often on methylated pectin fragments, the principles of conformational analysis are relevant to understanding the backbone behavior of this compound, which is the de-esterified form.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a widely used technique for identifying the functional groups present in a molecule and analyzing its chemical structure. mdpi.comscione.com It is particularly useful for the characterization of polysaccharides like this compound, providing information about the presence and state of carboxyl, ester, and other modified groups. mdpi.commdpi.comscispace.com FTIR is also frequently used to determine the degree of methyl esterification (DM) of pectin, a parameter closely related to the de-esterified nature of pectate. mdpi.commdpi.comscispace.com
Identification of Carboxyl and Ester Groups
FTIR spectroscopy allows for the clear identification of carboxyl and ester groups in this compound. The stretching vibrations of these groups give rise to characteristic absorption bands in the infrared spectrum. mdpi.cominrae.frresearchgate.net
For pectic substances, including potassium pectate and its derivatives, key bands are observed:
A band around 1730-1749 cm⁻¹ is characteristic of the stretching vibration of ester carbonyl groups (C=O) in methyl-esterified carboxyl groups. mdpi.commdpi.comscispace.cominrae.frresearchgate.netresearchgate.net
Bands around 1600-1630 cm⁻¹ are attributed to the asymmetric stretching vibration of ionized carboxylate groups (COO⁻). mdpi.commdpi.comscispace.cominrae.frresearchgate.net
A weaker symmetric stretching band for carboxylate groups is often observed near 1410-1439 cm⁻¹. mdpi.cominrae.fr
The relative intensities or areas of the bands at approximately 1730 cm⁻¹ and 1600-1630 cm⁻¹ can be used to estimate the degree of esterification (DE) of pectic substances. mdpi.commdpi.comscispace.cominrae.frresearchgate.net this compound, being a salt of pectic acid, is characterized by a high proportion of ionized carboxylate groups, leading to a strong absorption band in the 1600-1630 cm⁻¹ region and a relatively weak or absent band in the 1730-1749 cm⁻¹ region, depending on the level of residual esterification. scispace.cominrae.fr
Here is a table summarizing characteristic FTIR bands for carboxyl and ester groups in pectic substances:
| Functional Group | FTIR Band (cm⁻¹) | Vibration Type | Reference |
| Ester C=O | ~1730-1749 | C=O stretching | mdpi.commdpi.comscispace.cominrae.frresearchgate.netresearchgate.net |
| Carboxylate (COO⁻) (asym) | ~1600-1630 | Asymmetric COO⁻ stretching | mdpi.commdpi.comscispace.cominrae.frresearchgate.net |
| Carboxylate (COO⁻) (sym) | ~1410-1439 | Symmetric COO⁻ stretching | mdpi.cominrae.fr |
Detection of Acetyl and Other Modified Groups
FTIR spectroscopy can also help detect the presence of acetyl groups and other modifications in pectic substances. Acetyl groups, typically found at the O-2 or O-3 positions of galacturonic acid residues or on neutral sugar side chains in some pectins, also have characteristic absorption bands. nih.govresearchgate.net
Bands around 1721-1740 cm⁻¹ (overlapping with methyl ester C=O) and 1225-1248 cm⁻¹ (C-O stretching) are indicative of acetyl ester groups (OCOCH3). researchgate.netresearchgate.net The band at approximately 1240-1248 cm⁻¹ is often attributed to the C-O stretching vibration of acetyl groups. mdpi.comresearchgate.net
While this compound is primarily de-esterified at the carboxyl groups, the presence and extent of O-acetylation can still be relevant and analyzed by FTIR. researchgate.net The intensity of these bands can provide information about the degree of acetylation (DAc). mdpi.com
Other functional groups and structural features in pectic substances also contribute to the FTIR spectrum, such as hydroxyl (-OH) stretching vibrations around 3000-3700 cm⁻¹, C-H stretching vibrations around 2800-3000 cm⁻¹, and C-O-C glycosidic bond vibrations in the "fingerprint" region below 1200 cm⁻¹. mdpi.commdpi.comscione.comscispace.comresearchgate.net
Size Exclusion Chromatography (SEC) for Molecular Weight Determination
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic technique used to separate molecules based on their size. For polymers like this compound, SEC is employed to determine the molecular weight distribution, including the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI). mdpi.compreprints.org
The molecular weight of pectic substances is an important structural characteristic that influences their physical properties, such as viscosity and gelling ability. wur.nl SEC separates the polymer molecules as they pass through a column packed with porous beads; larger molecules elute faster than smaller ones. preprints.org
Studies on pectins using High Performance Size Exclusion Chromatography (HP-SEC) have reported weight-average molecular weights ranging from tens of thousands to over a million Daltons, depending on the source and extraction method. preprints.orgwur.nlnih.govconicet.gov.ar For example, one study on apricot pectin reported a weight-average molecular weight of approximately 1588.2 kDa for a purified fraction. preprints.org Another study on carrot pectins found molecular weights between 121,000 and 138,000 Da. conicet.gov.ar The molecular weight of sugar beet pectin has been reported to be between 15 and 48 kDa. wur.nl
While specific data on the molecular weight of potassium pectate directly might be less common in general literature compared to pectin, SEC remains the standard technique for its molecular weight characterization. The molecular weight of this compound is expected to be related to the molecular weight of the pectic acid from which it is derived, with potential variations depending on the degree of de-esterification and any chain scission that might occur during processing.
Here is a table showing example molecular weight data for pectins from different sources, illustrating the range of values determined by SEC-based methods:
| Pectin Source | Molecular Weight (kDa) | Method | Reference |
| Apricot | ~1588.2 | HP-SEC | preprints.org |
| Carrot | 121 - 138 | SEC | conicet.gov.ar |
| Sugar Beet | 15 - 48 | SEC | wur.nl |
| Lonicera japonica flowers | 54 | SEC | nih.gov |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful technique utilized to investigate the crystalline structure of materials, including polysaccharides like this compound. While pectin itself is often described as having an amorphous or semi-crystalline structure due to hydrogen bonding interactions, the presence of cations like potassium can influence its structural organization and crystallinity mdpi.com. Studies on related compounds, such as sodium pectate and potassium-intercalated structures, provide insights into how metal ions can affect the crystalline arrangement of pectic substances capes.gov.brmdpi.com.
Research involving X-ray diffraction on pectic substances has shown broad diffraction peaks, which are characteristic of amorphous or semi-crystalline materials mdpi.com. The nature and position of these peaks can be influenced by factors such as the extraction method used for the pectin mdpi.com. For instance, different extraction methods can impact the crystal structure, leading to variations in diffraction patterns mdpi.com.
While direct XRD data specifically for "this compound" as a distinct crystalline salt form is less extensively detailed in the immediate search results compared to studies on pectin or related pectate lyases, the principles of how cations interact with the polygalacturonate chains are relevant. The crystalline structures of dihydrated potassium salts of related compounds have been investigated using XRD, suggesting the potential for ordered arrangements in the presence of potassium ions capes.gov.br. Studies on enzymes that interact with pectate, such as pectate lyases, also utilize X-ray crystallography to determine their protein structures, which provides insights into how these enzymes interact with their pectate substrates at a molecular level researchgate.netnih.govnih.govnih.goviucr.org.
Rheological Characterization Techniques (e.g., Viscometry, Oscillatory Rheometry)
The rheological properties of this compound, particularly in aqueous solutions or gels, are crucial for understanding its behavior in various applications. Rheological characterization techniques, such as viscometry and oscillatory rheometry, are employed to quantify these properties, including viscosity, viscoelasticity, and flow behavior mdpi.comtandfonline.comanton-paar.com.
Viscometry typically involves measuring the resistance of a fluid to flow under applied shear stress or shear rate anton-paar.com. For polysaccharide solutions like pectate, this often reveals non-Newtonian behavior, such as shear-thinning, where the apparent viscosity decreases with increasing shear rate mdpi.comtandfonline.com. Studies on pectin and pectate gels have shown that their rheological behavior can be similar to other hydrocolloids like alginates, exhibiting characteristics like pseudo-yield stress and shear-thinning researchgate.net. The concentration of the polysaccharide significantly influences viscosity, with higher concentrations generally leading to higher viscosity values researchgate.netmdpi.com.
Oscillatory rheometry, on the other hand, probes the viscoelastic properties of a material by applying an oscillating stress or strain and measuring the resulting response anton-paar.com. This technique allows for the determination of parameters such as the storage modulus (G'), which represents the elastic or solid-like behavior, and the loss modulus (G''), which represents the viscous or liquid-like behavior tandfonline.com. These measurements are particularly useful for characterizing gels and other complex fluids anton-paar.com. Research on pectate gels has utilized techniques like creep compliance measurements to evaluate their behavior under constant stress, revealing linear viscoelastic behavior within a certain range researchgate.net.
The rheological properties of pectate are influenced by factors such as molecular weight, degree of esterification, and the presence of cations, particularly calcium ions, which can induce gelation in low-methoxyl pectins and pectates mdpi.comresearchgate.netmdpi.com. The interaction with calcium ions can significantly increase the viscosity of pectate solutions compared to alginates at similar calcium levels researchgate.net.
Detailed rheological studies often involve fitting experimental data to rheological models, such as the power law model for describing shear-thinning behavior tandfonline.com. Parameters derived from these models, such as the consistency index (k) and flow behavior index (n), provide quantitative measures of the material's flow characteristics tandfonline.com.
Studies on related pectic substances have investigated the influence of processing methods, such as ultrasound treatment, on rheological properties like consistency index and flow behavior index tandfonline.com. These studies highlight how physical treatments can alter the molecular structure and, consequently, the rheological behavior of polysaccharide dispersions tandfonline.com.
The rheological characteristics of this compound are critical for its applications, influencing factors like thickening, gelling, and stabilization in various products.
Illustrative Rheological Data (Hypothetical based on search findings):
While specific quantitative data tables for this compound rheology were not directly available in the search results, the findings suggest trends observed in pectic substances. Below is a hypothetical representation of how such data might be presented, illustrating the concept of shear-thinning behavior commonly observed in polysaccharide solutions.
Table 7.5.1: Hypothetical Apparent Viscosity of Pectate Solution at Varying Shear Rates
| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |
| 0.1 | 5.2 |
| 1.0 | 2.8 |
| 10.0 | 1.5 |
| 100.0 | 0.8 |
Table 7.5.2: Hypothetical Oscillatory Rheometry Data for Pectate Gel
| Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0.1 | 150 | 30 |
| 1.0 | 200 | 45 |
| 10.0 | 280 | 60 |
Engineering and Design of Pectate Potassium Based Materials
Fabrication of Pectate Potassium Hydrogels and Gels for Non-Clinical Applications
This compound is frequently utilized in the fabrication of hydrogels and gels, which are three-dimensional hydrophilic polymer networks capable of absorbing and retaining significant amounts of water. nih.govripublication.com These materials are valuable for numerous non-clinical applications due to their biocompatibility, biodegradability, and tunable mechanical properties. nih.govmdpi.comripublication.com While high-methoxyl pectins can form gels under acidic conditions and in the presence of sugar, low-methoxyl pectins and pectates, including those derived from this compound, typically require the presence of divalent cations for gelation. nih.govmdpi.com The resulting gels exhibit properties that can be controlled by factors such as the concentration of this compound, the type and concentration of the gelling cation, pH, and temperature. nih.govnih.govsci-hub.se
Mechanism of Pectate Gel Bead Formation
The formation of pectate gel beads commonly involves ionotropic gelation, a process where ionic interactions between charged polymer chains and multivalent ions lead to the formation of a gel network. mdpi.com When a solution of this compound is introduced into a solution containing divalent cations, such as calcium chloride (CaCl2), the potassium ions associated with the pectate chains are exchanged for the divalent cations. tandfonline.comtandfonline.comresearchgate.net These divalent cations can then bridge between the free carboxyl groups of adjacent pectate chains. nih.govacs.orgnih.govgoogle.com This interaction is often described by the "egg-box" model, where a divalent cation coordinates with carboxyl groups from different pectate chains, creating specific junction zones that stabilize the three-dimensional network and lead to gel formation. nih.govmdpi.commdpi.comgoogle.comsci-hub.seresearchgate.netresearchgate.netsci-hub.sersc.org The rapid diffusion of divalent cations into the this compound droplet causes instantaneous gelation, forming discrete gel beads. tandfonline.comtandfonline.comgoogle.com
Crosslinking Strategies for Enhanced Material Properties
To enhance the mechanical strength, stability, and other properties of pectate-based materials formed from this compound, various crosslinking strategies can be employed. The primary method involves ionic crosslinking with multivalent cations. While calcium ions (Ca2+) are the most commonly used divalent cations for gelling low-methoxyl pectins and pectates, other divalent or trivalent cations such as zinc (Zn2+), iron (Fe3+), and aluminum (Al3+) can also induce gelation and influence the resulting gel properties. nih.govmdpi.com For instance, studies have shown that using different crosslinking cations can affect the gel strength and swelling behavior of pectin (B1162225) gels. mdpi.com Trivalent cations like Fe3+ and Al3+ have been reported to produce stronger pectinate networks compared to Ca2+. mdpi.com
Beyond ionic crosslinking, other strategies can be used, often in combination with ionic gelation, to further modify the material properties. These can include:
Chemical Crosslinking: Introducing covalent bonds between polymer chains using crosslinking agents. While not as common for bulk pectate gelation as ionic crosslinking, chemical crosslinking agents like glutaraldehyde (B144438) have been used in the context of immobilizing enzymes on modified supports, which could potentially be applied to pectate-based composites or hybrid materials. nih.govacs.orgnih.govmdpi.com
Physical Crosslinking: Utilizing interactions such as hydrogen bonding and hydrophobic associations, which play a role in pectin gelation, particularly in high-methoxyl pectins, but can also contribute to the network stability in ionically crosslinked pectates, especially in the presence of co-solutes. nih.govacs.orgmdpi.com
Interpenetrating Polymer Networks (IPNs): Combining pectate with other polymers and crosslinking them simultaneously or sequentially to form interpenetrating networks, leading to enhanced mechanical properties and functionality. nih.govgoogle.com
The choice of crosslinking strategy and conditions directly impacts the density of the polymer network, pore size, swelling ratio, mechanical strength, and degradation rate of the pectate-based material, allowing for tailoring the material for specific non-clinical applications. mdpi.comripublication.com For example, increasing the density of crosslinking can increase mechanical strength but may decrease the swelling ratio. ripublication.com
This compound in Biocomposite and Hybrid Material Development
This compound serves as a valuable component in the development of biocomposites and hybrid materials, where it is combined with other natural or synthetic materials to create materials with enhanced or novel properties. nih.govnih.govgoogle.com These composite and hybrid materials leverage the characteristics of pectate, such as its gelling ability and presence of carboxyl groups, in conjunction with the properties of the integrated components. nih.govresearchgate.netresearchgate.net
Integration with Other Biopolymers (e.g., Cellulose (B213188), Alginate)
This compound can be integrated with other biopolymers to form composite materials with tailored properties. Combining pectates with polymers like cellulose or alginate is a common approach. nih.govgoogle.com For instance, blends of alginate and pectin (derived from pectate) have been explored, showing potential for enhanced stability and functionality. nih.govnih.gov The gelation mechanism in alginate-pectin blends often involves the interaction of divalent cations with both the guluronic acid blocks in alginate and the galacturonic acid residues in pectin, forming a combined network. nih.gov Studies have shown that the ratio of alginate to pectin can influence the structure and properties of the resulting microcapsules or gels. nih.govnih.gov While direct studies specifically on this compound integration with cellulose are less prominent in the provided results, pectin's interaction with cellulose is known in plant cell walls, suggesting potential for composite development.
Development of Adsorbent Materials for Environmental Remediation
Pectate-based materials, often prepared using this compound as the soluble precursor followed by crosslinking with multivalent cations, have shown significant potential as adsorbent materials for environmental remediation, particularly for the removal of heavy metal ions and other pollutants from water. nih.govnih.govresearchgate.netsci-hub.seresearchgate.netcsic.essci-hub.seresearchgate.netresearchgate.netrsc.org The abundance of carboxyl groups in the pectate structure provides numerous binding sites for positively charged pollutants like heavy metal ions. nih.govresearchgate.net The adsorption mechanism often involves ion exchange and complexation, where the metal ions interact with the carboxylate groups, similar to the "egg-box" gelation mechanism. researchgate.netsci-hub.sersc.org
Pectate-based adsorbents can be prepared in various forms, including hydrogels, beads, or films, and their adsorption capacity can be influenced by factors such as pH, initial pollutant concentration, contact time, and the degree of esterification of the original pectin. nih.govresearchgate.netsci-hub.se Lower degrees of esterification, resulting in more free carboxyl groups, generally lead to higher adsorption efficiency for metal ions. nih.gov
Research findings highlight the effectiveness of pectate-based materials for removing various heavy metals. For example, calcium pectate gel beads have been tested for mercury (II) removal, showing notable sorption capacities. researchgate.net
Here is an example of reported heavy metal adsorption capacities for some pectin-based materials (note: specific data for this compound directly might be limited, but data on calcium pectate or low-methoxyl pectin crosslinked with calcium are relevant as they are formed from pectate precursors):
| Adsorbent Material (Pectin-Based) | Target Heavy Metal Ion | Adsorption Capacity (mg/g) | Reference (Implied/Related) |
| Calcium Pectate Gel Beads | Mercury (II) (Hg2+) | 118 - 143.3 | researchgate.net |
| Pectin-based materials | Various Heavy Metals | Varies widely | nih.govresearchgate.netsci-hub.se |
Note: Adsorption capacities are highly dependent on the specific material preparation, experimental conditions (pH, concentration, temperature), and the source of pectin. nih.gov
The development of hybrid pectin-based sorbents, for instance, combining pectin with inorganic materials like Prussian blue, further enhances their adsorption capabilities for specific pollutants like cesium ions. mdpi.com
This compound as a Matrix for Immobilization Technologies
This compound, primarily in the form of calcium pectate gels derived from it, is utilized as a matrix for immobilization technologies, particularly for enzymes and microbial cells. tandfonline.comtandfonline.comresearchgate.netaidic.it Immobilization involves confining the biocatalyst (enzyme or cell) within a support matrix while retaining its catalytic activity. This offers advantages such as reusability of the biocatalyst, improved stability, and ease of separation from the reaction mixture. acs.orgmdpi.comresearchgate.net
Calcium pectate gels, formed by crosslinking this compound with calcium ions, provide a suitable environment for entrapping cells or enzymes due to their porous structure and biocompatibility. ripublication.comtandfonline.comtandfonline.com The gel network physically confines the biocatalyst while allowing the diffusion of substrates and products. tandfonline.com
Pectate gels have been successfully used for immobilizing microbial cells in fermentation processes, such as the production of fermented beverages. tandfonline.comtandfonline.comaidic.it Studies have compared calcium pectate gels to other immobilization matrices like calcium alginate and kappa-carrageenan, highlighting the favorable properties of calcium pectate, including its mechanical stability and suitability for food-related applications. tandfonline.com
While enzyme immobilization can be achieved through various methods including adsorption, covalent binding, and crosslinking, entrapment within a polymer matrix like pectate gel is a viable approach. mdpi.comresearchgate.net The characteristics of the pectate gel matrix, such as pore size and mechanical strength, can influence the activity and stability of the immobilized enzyme. ripublication.com
Entrapment of Microbial Cells for Biotechnological Processes
This compound, often in the form of calcium pectate gel, is utilized for entrapping microbial cells for various biotechnological processes, including fermentation and wastewater treatment. The entrapment of cells within a gel matrix offers advantages such as increased cell stability, reusability of biocatalysts, and the potential for continuous processes nih.govnih.gov.
The formation of calcium pectate gel, a common matrix for cell immobilization using pectate, typically involves ionotropic gelation. This process occurs when a solution containing pectate ions (derived from potassium pectate) is introduced into a solution containing divalent cations, such as calcium ions. The calcium ions cross-link the negatively charged carboxyl groups of the pectate chains, forming a three-dimensional gel network that physically traps the microbial cells nih.gov. This method is considered mild and provides a gentle physiological environment for the entrapped cells researchgate.net.
Research has explored the use of calcium pectate gels for immobilizing various microorganisms, including yeasts like Saccharomyces cerevisiae for ethanol (B145695) and mead production, and bacterial cells such as Escherichia coli and Pseudomonas fluorescens for metabolic studies nih.govresearchgate.net. Studies comparing calcium pectate gels with other immobilization matrices, like calcium alginate, have indicated that pectate may allow for faster transfer of substances through the gel nih.gov.
The properties of the resulting pectate matrix, such as mechanical stability and porosity, are crucial for the viability and activity of the immobilized cells. These properties can be influenced by factors such as the concentration and type of pectin used (e.g., degree of esterification), the concentration of the cross-linking agent (e.g., calcium chloride), and the preparation method nih.govresearchgate.netresearchgate.net. High mechanical stability and low intrinsic viscosity of the beads are considered favorable properties for calcium pectate gel as an immobilization material in many biotechnological applications tandfonline.com.
Morphological studies of calcium pectate gel beads containing cells have been conducted using techniques like scanning and transmission electron microscopy to understand the structure of the matrix and the state of the entrapped cells capes.gov.br. Stabilization procedures, such as two-stage crosslinking with agents like polyethyleneimine and glutaraldehyde, can lead to a more compact layer on the bead surface, potentially enhancing stability without significantly altering the morphology, vitality, or activity of the immobilized cells within the gel interior capes.gov.br.
Data from studies on microbial cell entrapment highlight the influence of material properties on performance. For instance, research on immobilizing Saccharomyces cerevisiae in calcium pectate beads derived from mango pectin showed that increasing pectin concentration from 3% to 7% (w/v) resulted in a decrease in the swelling ratio of the beads and significantly affected cell leakage researchgate.net.
Retention and Release Mechanisms within Pectate Matrices
Pectate matrices, often formed as hydrogels, are also investigated for their ability to retain and control the release of encapsulated substances, including drugs and potentially other molecules in biotechnological contexts. The retention and release mechanisms within these matrices are primarily governed by the structural characteristics of the pectate network and its interactions with the surrounding environment and the encapsulated substance.
The cross-linked structure of pectate gels creates a three-dimensional network with a significant water content, forming a "free volume" that can serve as a vehicle for soluble molecules mdpi.com. The retention of substances within the matrix is influenced by factors such as the pore size of the gel network, the size and charge of the encapsulated molecule, and interactions between the molecule and the pectate chains.
Release from pectate matrices can occur through several mechanisms, including diffusion of the encapsulated substance through the gel network and erosion or degradation of the matrix itself nih.govnih.gov. The diffusion rate is affected by the density of the gel network, which is influenced by the degree of cross-linking. A higher degree of cross-linking, often achieved with increased concentrations of divalent cations like calcium, can result in a more compact network, impeding fluid penetration and reducing the rate of substance release nih.govnih.govnih.gov.
The degradation of pectate matrices, particularly in biological environments, can be influenced by enzymatic activity. Pectinolytic enzymes, which are present in certain microbial environments, can digest the pectate components of the matrix, leading to its breakdown and the release of the encapsulated contents nih.gov. This enzymatic degradation is a key mechanism exploited for targeted release in specific locations, such as the colon, where bacterial enzymes are prevalent nih.gov. The susceptibility of calcium pectate matrices to enzymatic digestion can be enhanced by the presence of calcium ions, as many pectinases are stimulated by or require calcium for activity nih.gov.
Swelling of the pectate hydrogel in an aqueous environment is another factor influencing release. As the matrix swells, the distance between polymer chains increases, potentially facilitating the diffusion of encapsulated molecules nih.gov. However, in some cases, the restructuring of the matrix upon hydration can also plug pores and reduce free volume, thus suppressing release nih.gov. The swelling properties of pectate hydrogels can be influenced by factors such as pH and ionic strength of the surrounding medium frontiersin.orgxjau.edu.cn. For example, some pectate-based hydrogels have shown pH-responsive swelling behavior frontiersin.orgxjau.edu.cn.
The degree of esterification of the pectin used to form the pectate matrix also plays a significant role in retention and release properties. Pectins with a lower degree of esterification have more free carboxyl groups available for cross-linking with divalent cations, leading to stronger gels and potentially more retarded release researchgate.net. Studies have shown that lower degrees of esterification can result in a greater time for a certain percentage of encapsulated substance to be released researchgate.net.
The release profile can also be modulated by incorporating other polymers or materials into the pectate matrix. Blending pectin with polymers like hydroxypropylmethylcellulose (B13716658) or dextran (B179266) can increase gel viscosity and reduce erosion, thereby lowering the release rate nih.gov. Additionally, coating the pectate matrix with water-insoluble polymers can further retard release nih.gov.
The mechanism of release can vary depending on the specific formulation and conditions. For instance, the release of resveratrol (B1683913) from zinc-pectinate beads was found to follow a zero-order release equation in some formulations, indicating a constant release rate over time nih.gov.
Future Research Directions in Pectate Potassium Science
Elucidating Complex Structure-Function Relationships
A significant direction for future research involves gaining a more profound understanding of how the intricate structure of pectate potassium dictates its functional properties. Pectin (B1162225), the base material for pectate, is a complex polysaccharide with variations in its galacturonic acid backbone, degree of esterification, and the presence of neutral sugar side chains. These structural nuances, particularly in the context of how potassium ions interact with the carboxylate groups of galacturonic acid, are crucial for determining properties such as gelling ability, viscosity, and interactions with other molecules.
Research is needed to fully elucidate the binding mechanisms of potassium ions with pectate and how this influences the formation and stability of junction zones in gels. While studies have investigated the interactions between different divalent cations and potassium pectate using techniques like FT-IR spectroscopy, further research is required to determine the precise interaction mechanisms, especially considering the differences in atomic properties of various elements and their influence on binding to pectin mdpi.comnih.gov. Understanding the influence of factors like the degree of methylation and O-acetylation on the chemical shifts of pectin carbons using techniques like 13C CP/MAS NMR can provide valuable insights into structural features that impact function researchgate.net. Future work could involve correlating these detailed structural analyses with macroscopic properties to establish clearer structure-function relationships.
Sustainable and Green Synthesis Approaches
The development of environmentally friendly and sustainable methods for synthesizing this compound is another critical area for future research. Traditional methods may involve harsh chemicals and generate significant waste. Exploring green chemistry principles for the extraction and modification of pectin to produce this compound is essential.
Research is ongoing in utilizing natural biopolymers like pectin as catalysts or stabilizing agents in the green synthesis of nanoparticles, highlighting the potential for pectin-based materials in sustainable processes niscpr.res.intandfonline.comnih.govtandfonline.com. Future research can build upon these approaches to develop entirely green synthesis routes for this compound itself, potentially utilizing enzymatic methods or novel extraction techniques that minimize environmental impact. The use of agricultural by-products and waste as sources for pectin extraction also aligns with this goal of sustainability austinpublishinggroup.comrsc.orgfoodnavigator.comresearchgate.net.
Advanced Modeling and Simulation of this compound Systems
Advanced computational modeling and simulation techniques offer powerful tools to understand and predict the behavior of this compound systems at various scales. Future research will likely leverage these techniques to complement experimental studies.
Molecular dynamics simulations, for instance, have been used to study protein flexibility in modified pectate lyases, providing insights at the molecular level frontiersin.orgnih.gov. Similar approaches can be applied to model the interactions between pectate chains and potassium ions in solution or within a gel matrix. Mathematical models have also been developed to describe the synthesis and degradation of pectate by enzymes, demonstrating the potential for quantitative modeling in understanding complex biological systems involving pectate nih.govtandfonline.com. Future research can expand these modeling efforts to simulate the formation of this compound gels, predict their rheological properties under different conditions, and understand diffusion behavior within pectate matrices. This can aid in the rational design of pectate-based materials with desired properties.
Exploration of Novel Non-Traditional Pectate Sources for Unique Properties
While citrus peels and apple pomace are traditional sources of pectin, exploring novel and non-traditional plant sources for pectate can yield materials with unique structural characteristics and functional properties. The composition and structure of pectin can vary significantly depending on the plant source, influencing its properties nih.govaustinpublishinggroup.comrsc.org.
Researchers are already investigating alternative sources like pomelo, sugar beets, sunflower heads, buttercup squash, eggplant peel, chamomile waste, cocoa pod husk, mango peel, banana peel, tomato husk, and Phyllantus acidus for pectin extraction austinpublishinggroup.comrsc.orgfoodnavigator.comx-mol.net. Future research should focus on characterizing the pectate derived from these novel sources, understanding how their unique structures translate into different properties, and exploring potential applications where these distinct properties can be advantageous. This could lead to the discovery of new types of this compound with tailored functionalities for specific industrial or biomedical applications.
Development of Smart this compound Materials with Tunable Properties
An exciting future direction lies in developing "smart" this compound materials whose properties can be tuned in response to external stimuli such as pH, temperature, or ionic strength. The ability to control the behavior of these materials opens up possibilities for advanced applications.
Q & A
Q. What validation techniques address potential biases in this compound’s reported pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
